2-[1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]acetonitrile
Overview
Description
2-[1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]acetonitrile is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a 3-chlorophenyl group and a trifluoromethyl group attached to the pyrazole ring, along with an acetonitrile group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]acetonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-chlorobenzaldehyde with trifluoromethyl hydrazine to form the corresponding hydrazone. This intermediate then undergoes cyclization with an appropriate nitrile source, such as acetonitrile, under acidic or basic conditions to yield the desired pyrazole derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis. Additionally, purification steps like recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-[1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl or trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pyrazole derivatives, while reduction can produce amines. Substitution reactions can result in various substituted pyrazole compounds.
Scientific Research Applications
2-[1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]acetonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of agrochemicals and materials science for its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]acetonitrile involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl and chlorophenyl groups enhances its binding affinity to certain enzymes or receptors. This interaction can modulate biological processes, such as enzyme inhibition or receptor activation, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]acetonitrile: Lacks the trifluoromethyl group, which may affect its chemical reactivity and biological activity.
2-[1-(3-chlorophenyl)-5-methyl-1H-pyrazol-4-yl]acetonitrile: Contains a methyl group instead of a trifluoromethyl group, leading to different physicochemical properties.
2-[1-(3-chlorophenyl)-5-phenyl-1H-pyrazol-4-yl]acetonitrile: The phenyl group can influence its steric and electronic characteristics.
Uniqueness
The presence of both the trifluoromethyl and chlorophenyl groups in 2-[1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]acetonitrile makes it unique compared to similar compounds. These groups contribute to its distinct chemical reactivity, stability, and potential biological activities, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[1-(3-chlorophenyl)-5-(trifluoromethyl)pyrazol-4-yl]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF3N3/c13-9-2-1-3-10(6-9)19-11(12(14,15)16)8(4-5-17)7-18-19/h1-3,6-7H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSJAFRHAAKLXGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=C(C=N2)CC#N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401167267 | |
Record name | 1-(3-Chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401167267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1280520-89-9 | |
Record name | 1-(3-Chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-acetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1280520-89-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401167267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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